Cas no 860784-56-1 (methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate)
methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-Amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
- methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
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- MDL: MFCD05975046
methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB529205-500 mg |
Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate; . |
860784-56-1 | 500MG |
€195.40 | 2023-02-01 | ||
| abcr | AB529205-1 g |
Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate; . |
860784-56-1 | 1g |
€239.00 | 2023-04-17 | ||
| TRC | M289655-10mg |
Methyl 2-Amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
860784-56-1 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M289655-50mg |
Methyl 2-Amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
860784-56-1 | 50mg |
$ 135.00 | 2022-06-02 | ||
| TRC | M289655-100mg |
Methyl 2-Amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
860784-56-1 | 100mg |
$ 210.00 | 2022-06-02 | ||
| Enamine | EN300-302619-0.05g |
methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
860784-56-1 | 93% | 0.05g |
$329.0 | 2023-09-06 | |
| Enamine | EN300-302619-0.1g |
methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
860784-56-1 | 93% | 0.1g |
$491.0 | 2023-09-06 | |
| Enamine | EN300-302619-0.25g |
methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
860784-56-1 | 93% | 0.25g |
$701.0 | 2023-09-06 | |
| Enamine | EN300-302619-0.5g |
methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
860784-56-1 | 93% | 0.5g |
$1103.0 | 2023-09-06 | |
| Enamine | EN300-302619-1.0g |
methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
860784-56-1 | 93% | 1g |
$0.0 | 2023-06-07 |
methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
Introduction to Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate (CAS No. 860784-56-1)
Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate, a compound with the chemical identifier CAS No. 860784-56-1, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the thiazole class of heterocyclic compounds, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.
The molecular structure of methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate features a thiazole core substituted with an amino group at the 2-position, a methoxyphenyl group at the 5-position, and a carboxylate ester at the 4-position. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and development.
In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in treating various diseases, including infectious diseases, cancer, and inflammatory conditions. The presence of both amino and carboxylate functionalities in methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate enhances its versatility as a pharmacophore, allowing for further chemical modifications to optimize its biological efficacy.
One of the most compelling aspects of this compound is its potential as an antimicrobial agent. Thiazole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens, making them promising candidates for developing novel antibiotics. Furthermore, the methoxyphenyl group introduces additional binding interactions with biological targets, which can be exploited to enhance drug potency and selectivity.
Recent studies have highlighted the importance of thiazole derivatives in cancer therapy. Research indicates that these compounds can inhibit the growth of tumor cells by interfering with key signaling pathways involved in cell proliferation and survival. The amino and carboxylate groups in methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate provide multiple sites for interaction with cancer-related proteins, potentially leading to more effective anti-cancer agents.
The synthesis of methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the methoxyphenyl group at the 5-position is particularly challenging due to its sensitivity to various reaction conditions. However, advances in synthetic methodologies have made it possible to achieve this transformation with increasing efficiency and scalability.
In addition to its pharmaceutical applications, methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate has shown promise in other areas of research. For instance, it has been explored as a potential intermediate in the synthesis of more complex organic molecules. Its unique structural features make it a valuable building block for creating novel compounds with tailored properties.
The biological activity of this compound has been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its efficacy in models of bacterial infection and inflammation, suggesting its potential as a therapeutic agent. Further research is ongoing to elucidate its mechanism of action and to identify any adverse effects that may be associated with its use.
The development of new drugs is often hampered by issues related to drug resistance and toxicity. However, thiazole derivatives like methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate offer a promising alternative by providing a novel chemical scaffold that can overcome existing challenges. By leveraging the unique properties of this compound, researchers hope to develop more effective and safer therapeutic agents.
The future prospects for methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate are bright, with ongoing research focused on optimizing its synthesis and exploring new applications. As our understanding of biological systems continues to grow, it is likely that this compound will play an increasingly important role in the development of new drugs and other biologically active molecules.
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